

A Technical Guide to Z-PEG3-NHS Ester: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Benzyloxy carbonyl-PEG3-NHS ester*

Cat. No.: *B606026*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-PEG3-NHS esters, versatile bifunctional linkers used in bioconjugation, drug delivery, and proteomics. As "Z" is a variable component, this guide focuses on two common and illustrative examples: Azido-PEG3-NHS ester and Acid-PEG3-NHS ester. These compounds serve as powerful tools for covalently attaching molecules to proteins, oligonucleotides, and other amine-containing biomolecules.

Core Properties and Supplier Information

The selection of a suitable PEG linker is critical for the successful development of bioconjugates. The following table summarizes the key quantitative data for Azido-PEG3-NHS ester and Acid-PEG3-NHS ester, along with a list of representative suppliers and their catalog numbers.

Property	Azido-PEG3-NHS ester	Acid-PEG3-NHS ester
Molecular Formula	C13H20N4O7[1][2]	C14H21NO9[3][4]
Molecular Weight	344.32 g/mol [1][2]	347.32 g/mol [3][5]
CAS Number	1245718-89-1[1][2]	1835759-79-9[3][5]
Purity	Typically ≥95% or ≥98%[1][6]	Typically >95% or ≥98%[3][5]
Storage Conditions	-20°C[7][8]	-20°C or 0-4°C for short term[3][4][8]
Solubility	Soluble in DMSO, DMF, DCM[4]	Soluble in DMSO, DMF, DCM[4]
Representative Suppliers & Catalog Numbers		
BroadPharm	BP-21605	BP-22972[4]
ChemScene	CS-0105091	CS-0114342[5]
MedKoo Biosciences	572926[3]	
MedchemExpress	HY-140764[9]	
AxisPharm	AP10258[1]	
Creative Biolabs	ADC-L-099	ADC-L-689[10]
Fisher Scientific	NC1171837[6]	

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of Z-PEG3-NHS esters to proteins and oligonucleotides. These are general procedures and may require optimization for specific applications.

Protein Labeling with Azido-PEG3-NHS Ester

This protocol describes the covalent attachment of Azido-PEG3-NHS ester to primary amines (e.g., lysine residues) on a protein, such as an antibody.

Materials:

- Protein solution (e.g., IgG antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Azido-PEG3-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[\[8\]](#)
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-NHS ester in anhydrous DMSO or DMF.[\[8\]](#)[\[11\]](#) The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[\[8\]](#)
- Conjugation Reaction:
 - While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the Azido-PEG3-NHS ester stock solution.[\[8\]](#)[\[11\]](#) The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.[\[12\]](#)
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-8 hours with gentle agitation.[\[8\]](#)[\[11\]](#)[\[13\]](#)
- Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted Azido-PEG3-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[\[8\]](#)[\[11\]](#)

- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated azide (if a fluorescent tag is subsequently added via click chemistry).

Oligonucleotide Conjugation with Acid-PEG3-NHS Ester

This protocol details the conjugation of Acid-PEG3-NHS ester to an amine-modified oligonucleotide.

Materials:

- 5'- or 3'-amino-modified oligonucleotide
- Acid-PEG3-NHS ester
- Anhydrous DMSO
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.5)[14]
- Purification system (e.g., HPLC or gel filtration)

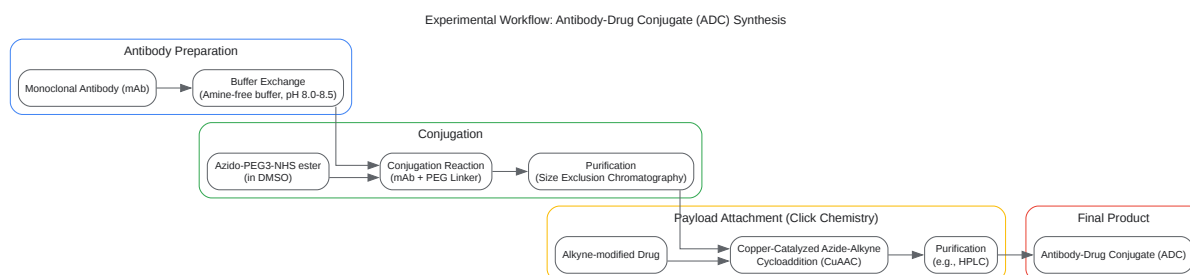
Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mg/mL.
- Reagent Preparation: Just before use, dissolve the Acid-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the dissolved Acid-PEG3-NHS ester to the oligonucleotide solution.
 - Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.[14]

- Purification: Purify the conjugated oligonucleotide from excess reagent and unconjugated oligonucleotide using reverse-phase HPLC, ion-exchange HPLC, or gel filtration.
- Analysis: Confirm the successful conjugation and assess the purity of the final product using techniques such as mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

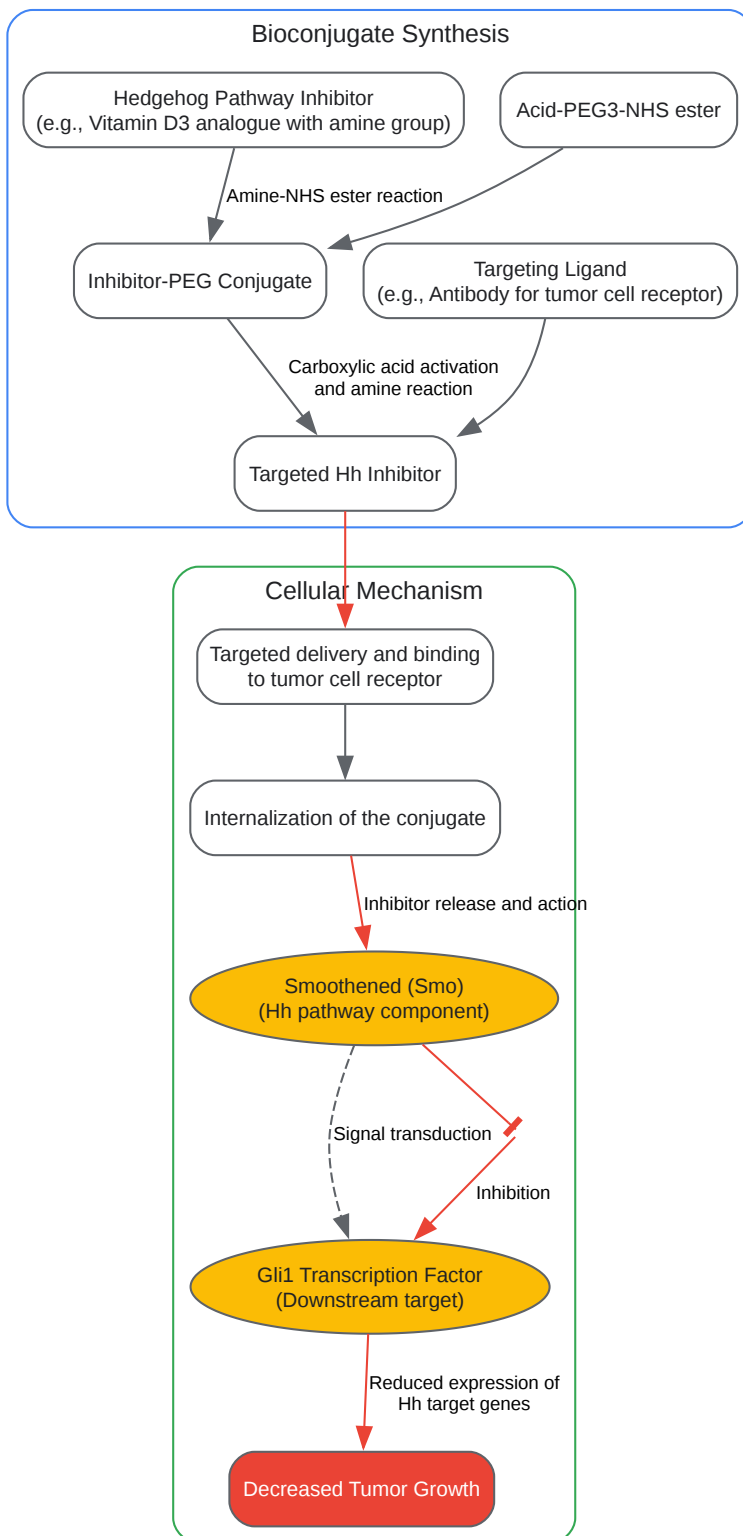
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for antibody-drug conjugate (ADC) development and a simplified representation of how these linkers can be used to study the Hedgehog signaling pathway.



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Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using Azido-PEG3-NHS ester.

Studying Hedgehog Pathway Inhibition with a Bioconjugate

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Caption: A conceptual diagram illustrating how an Acid-PEG3-NHS ester could be used to create a targeted Hedgehog (Hh) pathway inhibitor for cancer research.[16]

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